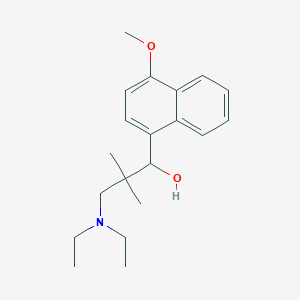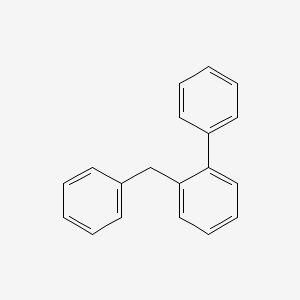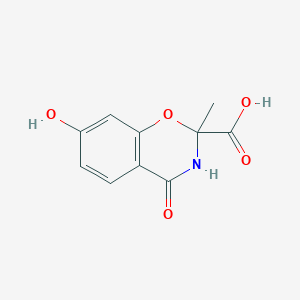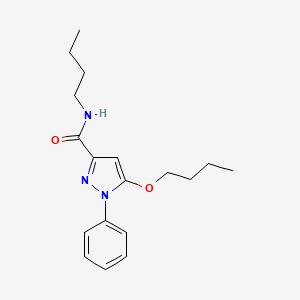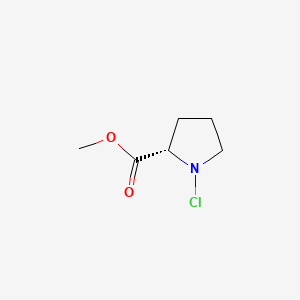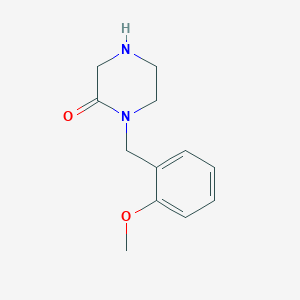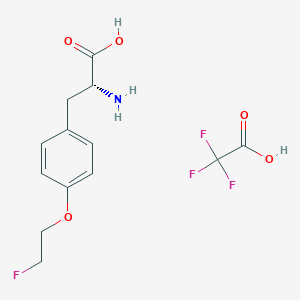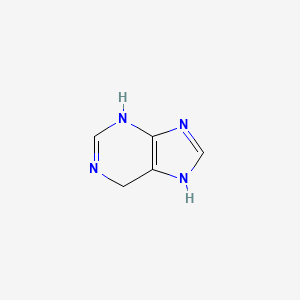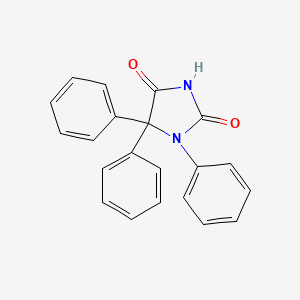
1,5,5-Triphenyl-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,5-Triphenyl-2,4-imidazolidinedione is a heterocyclic compound with the molecular formula C21H16N2O2. It belongs to the class of imidazolidinediones, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of three phenyl groups attached to the imidazolidinedione core, making it a highly substituted derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5-Triphenyl-2,4-imidazolidinedione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzil with urea in the presence of a base, such as potassium hydroxide, to form the imidazolidinedione ring. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,5,5-Triphenyl-2,4-imidazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinones.
Reduction: Reduction reactions can lead to the formation of imidazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the imidazolidinedione core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinones, while reduction can produce imidazolidines. Substitution reactions can introduce various functional groups onto the phenyl rings or the imidazolidinedione core.
Wissenschaftliche Forschungsanwendungen
1,5,5-Triphenyl-2,4-imidazolidinedione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,5,5-Triphenyl-2,4-imidazolidinedione involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer properties may be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Diphenyl-2,4-imidazolidinedione
- 3,5,5-Triphenyl-2,4-imidazolidinedione
- 1,3-Diethyl-5,5-diphenyl-2,4-imidazolidinedione
Uniqueness
1,5,5-Triphenyl-2,4-imidazolidinedione is unique due to the specific arrangement of phenyl groups on the imidazolidinedione core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, which can be leveraged in research and industrial applications.
Eigenschaften
CAS-Nummer |
52460-88-5 |
|---|---|
Molekularformel |
C21H16N2O2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
1,5,5-triphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C21H16N2O2/c24-19-21(16-10-4-1-5-11-16,17-12-6-2-7-13-17)23(20(25)22-19)18-14-8-3-9-15-18/h1-15H,(H,22,24,25) |
InChI-Schlüssel |
IQGRQQUZSSXOOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


